molecular formula C16H13F3N6O B214845 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

Katalognummer B214845
Molekulargewicht: 362.31 g/mol
InChI-Schlüssel: WPZNFZYIAHQYDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are designed to target the JAK family of enzymes that play a key role in the regulation of immune responses.

Wissenschaftliche Forschungsanwendungen

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in preclinical studies, suggesting its potential use in cancer therapy.

Wirkmechanismus

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a JAK inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By inhibiting JAK activity, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether reduces the production of pro-inflammatory cytokines and other immune mediators that contribute to autoimmune diseases and transplant rejection. The specific mechanism of action of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether varies depending on the JAK isoform targeted, with different isoforms playing different roles in immune regulation.
Biochemical and physiological effects:
4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have a range of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the reduction of pro-inflammatory cytokine production, and the promotion of regulatory T cell function. In preclinical studies, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to reduce joint inflammation and cartilage damage in models of rheumatoid arthritis, improve skin lesions in models of psoriasis, and reduce intestinal inflammation in models of inflammatory bowel disease. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in various cancer models.

Vorteile Und Einschränkungen Für Laborexperimente

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, including its high potency and selectivity for JAK enzymes, its well-characterized mechanism of action, and its ability to modulate immune responses in a controlled manner. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether may not be effective in all autoimmune diseases or cancer types, and its long-term safety and efficacy in humans are still being evaluated.

Zukünftige Richtungen

There are several potential future directions for research on 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether. One area of focus is the development of more selective JAK inhibitors that target specific isoforms or pathways involved in immune regulation. Another area of interest is the combination of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether with other immunomodulatory agents to enhance its therapeutic efficacy. In addition, further studies are needed to evaluate the long-term safety and efficacy of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether in humans, as well as its potential use in other disease areas such as neuroinflammation and cardiovascular disease.
In conclusion, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. Its mechanism of action involves the inhibition of JAK enzymes, which play a key role in immune regulation. While 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, there are also some limitations to its use, and further studies are needed to fully evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)pyrimidine, and 1H-tetrazole-1-amine. These are reacted together in the presence of various reagents and solvents to yield the desired compound. The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been optimized over the years, resulting in improved yields and purity of the final product.

Eigenschaften

Produktname

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

Molekularformel

C16H13F3N6O

Molekulargewicht

362.31 g/mol

IUPAC-Name

2-cyclopropyl-5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H13F3N6O/c1-26-11-6-4-10(5-7-11)25-15(22-23-24-25)12-8-20-14(9-2-3-9)21-13(12)16(17,18)19/h4-9H,2-3H2,1H3

InChI-Schlüssel

WPZNFZYIAHQYDF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.